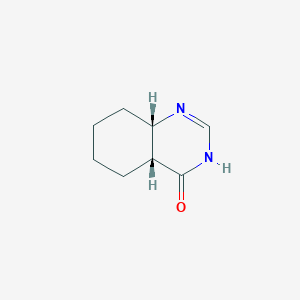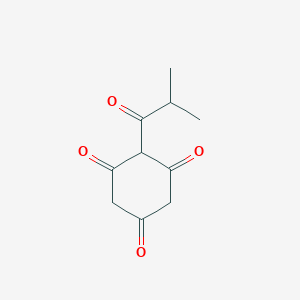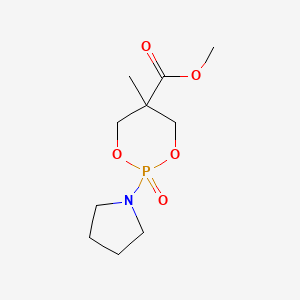![molecular formula C3H6AsO3P B14688776 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane CAS No. 24647-30-1](/img/structure/B14688776.png)
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-4-phospha-1-arsabicyclo[222]octane is a unique chemical compound characterized by its bicyclic structure containing phosphorus and arsenic atoms
Preparation Methods
The synthesis of 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane involves specific reaction conditions and reagents. One common method includes the reaction of 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with arsenic trichloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides and arsenic oxides, while reduction may produce phosphines and arsines .
Scientific Research Applications
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways . The presence of phosphorus and arsenic atoms in the structure allows for unique interactions with biological molecules, leading to specific biochemical effects .
Comparison with Similar Compounds
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound lacks the arsenic atom and is used in similar applications but with different reactivity and properties.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This derivative has an additional isopropyl group and an oxidized phosphorus atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of phosphorus and arsenic atoms within a bicyclic structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
24647-30-1 |
|---|---|
Molecular Formula |
C3H6AsO3P |
Molecular Weight |
195.97 g/mol |
IUPAC Name |
2,6,7-trioxa-4-phospha-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6AsO3P/c1-5-4-6-2-8(1)3-7-4/h1-3H2 |
InChI Key |
MEBCDSGDTTUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1O[As]2OCP1CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


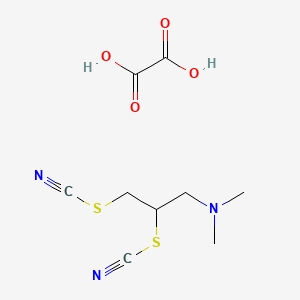
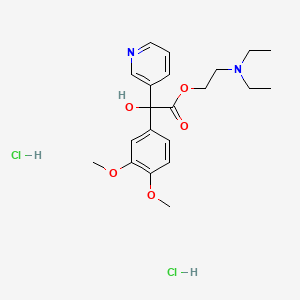

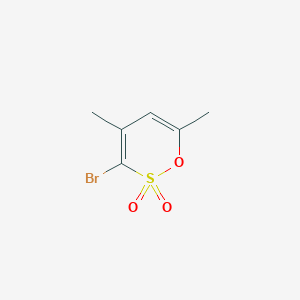
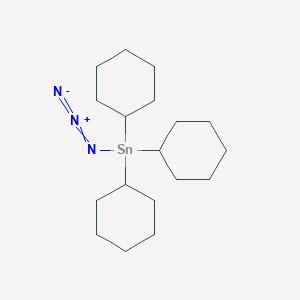
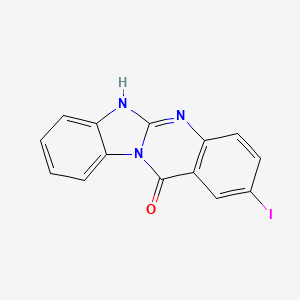
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
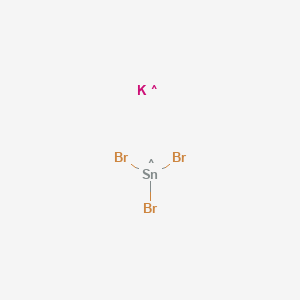
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
